4,4,7,8-Tetramethyl-5-propionyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione 4,4,7,8-Tetramethyl-5-propionyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Brand Name: Vulcanchem
CAS No.: 332886-10-9
VCID: VC0415868
InChI: InChI=1S/C17H19NOS3/c1-6-13(19)18-12-8-10(3)9(2)7-11(12)14-15(17(18,4)5)21-22-16(14)20/h7-8H,6H2,1-5H3
SMILES: CCC(=O)N1C2=C(C=C(C(=C2)C)C)C3=C(C1(C)C)SSC3=S
Molecular Formula: C17H19NOS3
Molecular Weight: 349.5g/mol

4,4,7,8-Tetramethyl-5-propionyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

CAS No.: 332886-10-9

Main Products

VCID: VC0415868

Molecular Formula: C17H19NOS3

Molecular Weight: 349.5g/mol

4,4,7,8-Tetramethyl-5-propionyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione - 332886-10-9

CAS No. 332886-10-9
Product Name 4,4,7,8-Tetramethyl-5-propionyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Molecular Formula C17H19NOS3
Molecular Weight 349.5g/mol
IUPAC Name 1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one
Standard InChI InChI=1S/C17H19NOS3/c1-6-13(19)18-12-8-10(3)9(2)7-11(12)14-15(17(18,4)5)21-22-16(14)20/h7-8H,6H2,1-5H3
Standard InChIKey FHUBXUGUEODTMW-UHFFFAOYSA-N
SMILES CCC(=O)N1C2=C(C=C(C(=C2)C)C)C3=C(C1(C)C)SSC3=S
Canonical SMILES CCC(=O)N1C2=C(C=C(C(=C2)C)C)C3=C(C1(C)C)SSC3=S
PubChem Compound 737926
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator